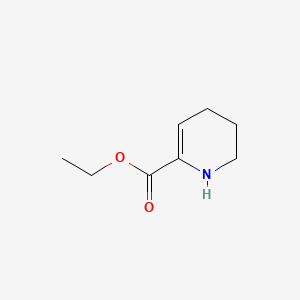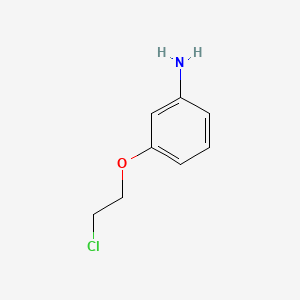
3-(2-Chloroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Chloroethoxy)aniline” is an organic compound with the molecular formula C8H10ClNO . It is also known as 3-(2-chloroethoxy)benzenamine .
Synthesis Analysis
The synthesis of “3-(2-Chloroethoxy)aniline” involves specific reaction conditions with nickel and hydrazine in ethanol . The yield of the synthesis process is reported to be 97% .Molecular Structure Analysis
The molecular weight of “3-(2-Chloroethoxy)aniline” is 171.62 . The compound has a molecular structure that includes a benzene ring attached to an amine and an ethoxy group, which is further attached to a chlorine atom .Scientific Research Applications
Application in Conductive Polymers
Scientific Field
Materials Science Application Summary: “3-(2-Chloroethoxy)aniline” is used in the synthesis of conductive polymers, particularly polyanilines, which are known for their electrical conductivity and biocompatibility . Methods of Application :
Application in Anticorrosion Coatings
Scientific Field
Chemical Engineering Application Summary: Utilized in creating anticorrosion coatings for metals, leveraging the polymer’s stability and protective properties . Methods of Application :
Application in Sensor Technology
Scientific Field
Analytical Chemistry Application Summary: Incorporated into sensors for detecting various chemical substances due to its responsive conductive nature . Methods of Application :
Application in Energy Storage Devices
Scientific Field
Electrochemistry Application Summary: Forms part of the active materials in batteries and supercapacitors, contributing to energy capacity and efficiency . Methods of Application :
Application in Display Technologies
Scientific Field
Optoelectronics Application Summary: Used in electrochromic display devices due to its color-changing properties when electrically stimulated . Methods of Application :
Application in Biomedical Fields
Scientific Field
Biomedical Engineering Application Summary: Explored for its biocompatibility in various biological applications, including tissue engineering and drug delivery . Methods of Application :
Safety And Hazards
properties
IUPAC Name |
3-(2-chloroethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPALPCLCHBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651003 |
Source


|
| Record name | 3-(2-Chloroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethoxy)aniline | |
CAS RN |
178910-32-2 |
Source


|
| Record name | 3-(2-Chloroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

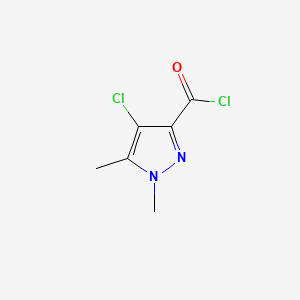
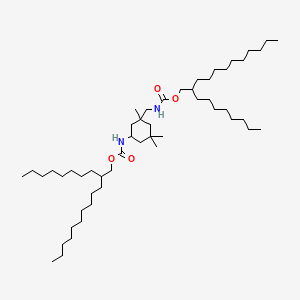
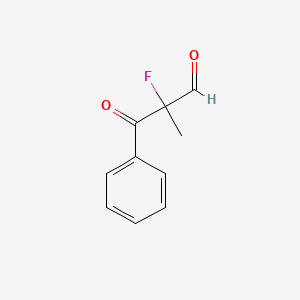
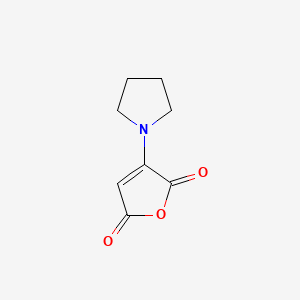

![(Furo[2,3-c]pyridin-2-yl)methanol](/img/structure/B575093.png)
![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)
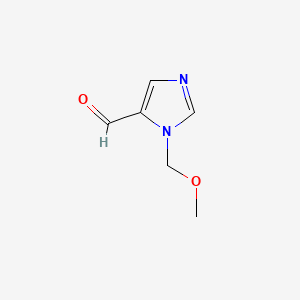
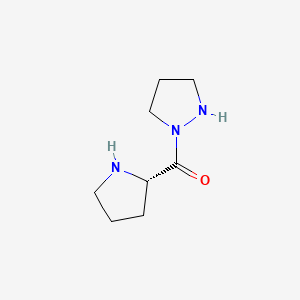
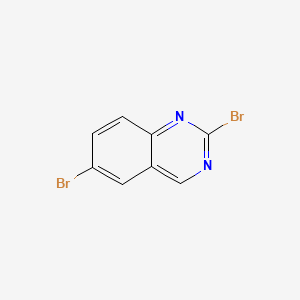
![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
